(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a benzimidazole substituent at the 5-position and a 3-chloro-4-fluorophenyl group at the 3-position. The benzimidazole moiety contributes to hydrogen-bonding capabilities, while the halogenated aryl group may influence lipophilicity and receptor binding .
Modifications at the 3-position involve nucleophilic substitution with aryl halides or alkylation .
Pharmacological Relevance: Rhodanine derivatives are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. The benzimidazole group, in particular, is associated with DNA intercalation and topoisomerase inhibition .
Properties
Molecular Formula |
C17H9ClFN3OS2 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(3-chloro-4-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H9ClFN3OS2/c18-10-7-9(5-6-11(10)19)22-16(23)14(25-17(22)24)8-15-20-12-3-1-2-4-13(12)21-15/h1-8,23H |
InChI Key |
IJSCAXMPZFCIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=C(C=C4)F)Cl)O)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist, but one common method involves condensation reactions. For instance:
Knoevenagel Condensation: Reacting benzimidazole-2-carbaldehyde with 3-(3-chloro-4-fluorophenyl)acryloyl chloride in the presence of a base yields the desired compound.
Thiazolidinone Formation: The final step involves cyclization of the intermediate with Lawesson’s reagent (P4S10) to form the thiazolidinone ring.
Industrial Production:: Industrial-scale synthesis typically employs continuous-flow processes, optimizing yields and minimizing waste.
Chemical Reactions Analysis
Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Halogen atoms can undergo nucleophilic substitution reactions.
Base: Used in Knoevenagel condensation.
Lawesson’s Reagent: For cyclization.
Hydride Reducing Agents: For carbonyl reduction.
- The desired compound itself.
- Oxidized or reduced derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as potential antitumor agents due to its benzimidazole and thiazolidinone moieties.
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in the synthesis of other pharmaceuticals.
Mechanism of Action
The compound’s mechanism involves:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of cellular processes (e.g., apoptosis, cell cycle).
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs and their substituent-driven differences are summarized below:
Key Observations :
Crystallographic and Structural Insights
- Bond Angles and Torsion : The target compound’s benzimidazole substituent likely induces torsional strain (e.g., C5–C6–C7–N8 torsion angles near ±180°), as seen in similar rhodanine derivatives . This contrasts with hydroxybenzylidene analogs, where hydroxyl groups form intramolecular H-bonds, reducing strain .
- Packing Interactions: Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) participate in C–H···X (X = Cl, F) interactions, enhancing lattice stability compared to non-halogenated analogs .
Pharmacological Activity Trends
While specific bioactivity data for the target compound is unavailable, trends from analogs suggest:
- Antimicrobial Activity : Derivatives with EWGs (e.g., chloro, fluoro) exhibit lower MIC50 values against Gram-positive bacteria due to improved membrane penetration .
- Electrochemical Behavior : Azulene-substituted rhodanines show reversible redox peaks, suggesting utility in redox-mediated therapies .
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